molecular formula C17H14FIN2O2 B4953897 1-(4-fluorophenyl)-N-(4-iodophenyl)-5-oxopyrrolidine-3-carboxamide

1-(4-fluorophenyl)-N-(4-iodophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B4953897
M. Wt: 424.21 g/mol
InChI Key: INBDRRXHOMSCAS-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(4-iodophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of fluorine and iodine atoms attached to phenyl rings, along with a pyrrolidine ring and a carboxamide group. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-(4-iodophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions One common approach is the coupling of 4-fluoroaniline with 4-iodobenzoyl chloride to form an intermediate, which is then cyclized with a suitable reagent to introduce the pyrrolidine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-(4-iodophenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-fluorophenyl)-N-(4-iodophenyl)-5-oxopyrrolidine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(4-iodophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of fluorine and iodine atoms enhances its binding affinity and specificity, making it a potent modulator of biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-fluorophenyl)-3-(4-iodophenyl)urea
  • 1-(4-fluorophenyl)-3-(4-methoxyphenyl)urea
  • 1-(4-fluorophenyl)-3-(3-hydroxyphenyl)urea

Uniqueness

1-(4-fluorophenyl)-N-(4-iodophenyl)-5-oxopyrrolidine-3-carboxamide stands out due to its unique combination of functional groups and structural features. The presence of both fluorine and iodine atoms, along with the pyrrolidine ring, imparts distinct chemical and biological properties that are not commonly found in other similar compounds.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(4-iodophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FIN2O2/c18-12-1-7-15(8-2-12)21-10-11(9-16(21)22)17(23)20-14-5-3-13(19)4-6-14/h1-8,11H,9-10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBDRRXHOMSCAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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